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molecular formula C13H16BrNO2 B7793275 5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde

5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde

Cat. No. B7793275
M. Wt: 298.18 g/mol
InChI Key: AZWYYDCURDTLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592358B2

Procedure details

A suspension of 6.00 g (29.85 mmol) of 5-bromo-2-hydroxybenzaldehyde, 5.84 g (3.43 mmol) of 1-(2-chloroethyl)pyrrolidine, and 12.38 g (89.54 mmol) of potassium carbonate was stirred for 2 hours at 50° C. and for 2 hours at 75° C., cooled to RT, filtered, and evaporated down in vacuo. The crude product was purified by column chromatography (silica gel, gradient EtOAc/MeOH 100:0→85:15). Yield: 5.89 g (66% of theoretical); C13H16BrNO2 (M=298.176); calc.: molpeak (M+H)+: 298/300 (Br); found: molpeak (M+H)+: 298/300 (Br); HPLC-MS: 4.82 minutes (method A).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:12][CH2:13][N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
5.84 g
Type
reactant
Smiles
ClCCN1CCCC1
Name
Quantity
12.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 50° C. and for 2 hours at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, gradient EtOAc/MeOH 100:0→85:15)
CUSTOM
Type
CUSTOM
Details
4.82 minutes (method A)
Duration
4.82 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)OCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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